molecular formula C20H17N5 B11613024 2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11613024
M. Wt: 327.4 g/mol
InChI Key: PNNUONRYUZRKTD-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines elements of pyridine, benzimidazole, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an intermediate compound . This intermediate is then subjected to further reactions, including oxidation and nucleophilic substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as 3-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzimidazole rings, often using reagents like trimethylsilyl cyanide (TMSCN).

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: TMSCN in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as cyano or alkyl groups, into the molecule.

Scientific Research Applications

2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, the compound can block their function, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H17N5

Molecular Weight

327.4 g/mol

IUPAC Name

2-ethyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H17N5/c1-3-15-13(2)16(12-21)20-24-17-6-4-5-7-18(17)25(20)19(15)23-14-8-10-22-11-9-14/h4-11H,3H2,1-2H3,(H,22,23)

InChI Key

PNNUONRYUZRKTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=NC=C4

Origin of Product

United States

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